3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride
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Overview
Description
3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride is a versatile chemical compound used in various scientific research fields. It exhibits a unique blend of properties, making it suitable for diverse applications, including drug synthesis, catalysis, and material science. This compound is known for its stability and reactivity, which makes it a valuable tool in both academic and industrial research.
Preparation Methods
The synthesis of 3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride typically involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . This one-pot, three-component procedure is efficient and tolerates various functional groups and sterically hindered substrates. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrazole ring acts as a nucleophile.
Cycloaddition: The compound can participate in cycloaddition reactions to form more complex heterocyclic systems.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and varying temperatures depending on the specific reaction. Major products formed from these reactions include various substituted pyrazoles and cyclobutane derivatives.
Scientific Research Applications
3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in material science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The pyrazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride can be compared with other similar compounds, such as:
Pyrazole: A five-membered heterocycle with two adjacent nitrogen atoms, known for its biological activities and synthetic versatility.
Cyclobutanol: A four-membered ring alcohol, used in organic synthesis and as a building block for more complex molecules.
Pyrazolylcyclobutane derivatives: Compounds with similar structures but different substituents, which can exhibit varying reactivity and biological activities.
The uniqueness of this compound lies in its combination of the pyrazole ring and cyclobutanol moiety, providing a distinct set of properties and reactivity patterns that make it valuable for diverse applications.
Properties
IUPAC Name |
3-pyrazol-1-ylcyclobutan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c10-7-4-6(5-7)9-3-1-2-8-9;/h1-3,6-7,10H,4-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSATOKKLJCGAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)N2C=CC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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